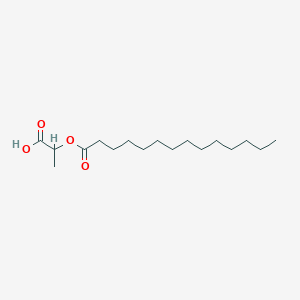
Tetradecanoic acid, 1-carboxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoic acid, 1-carboxyethyl ester is a chemical compound with the molecular formula C17H32O4This compound is characterized by its long carbon chain and ester functional group, making it a significant molecule in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradecanoic acid, 1-carboxyethyl ester can be synthesized through the esterification of tetradecanoic acid with 1-carboxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanoic acid, 1-carboxyethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to tetradecanoic acid and 1-carboxyethanol in the presence of a strong acid or base.
Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and other oxidized products.
Reduction: Reduction of the ester can yield alcohols and other reduced compounds.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Tetradecanoic acid and 1-carboxyethanol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Aplicaciones Científicas De Investigación
Tetradecanoic acid, 1-carboxyethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of tetradecanoic acid, 1-carboxyethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Myristic acid (Tetradecanoic acid): The parent compound of tetradecanoic acid, 1-carboxyethyl ester.
Isopropyl myristate: An ester of myristic acid with isopropanol, commonly used in cosmetics.
Phorbol myristate acetate: A biologically active ester of myristic acid used in research.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its long carbon chain and ester linkage make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
18696-52-1 |
|---|---|
Fórmula molecular |
C17H32O4 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-tetradecanoyloxypropanoic acid |
InChI |
InChI=1S/C17H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)21-15(2)17(19)20/h15H,3-14H2,1-2H3,(H,19,20) |
Clave InChI |
YPHNXABZHOIFRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



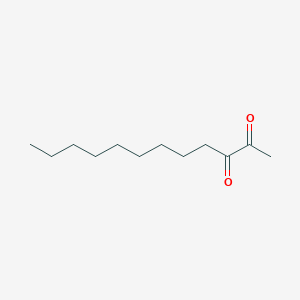
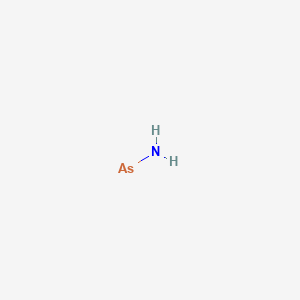



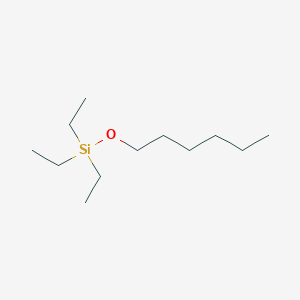
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
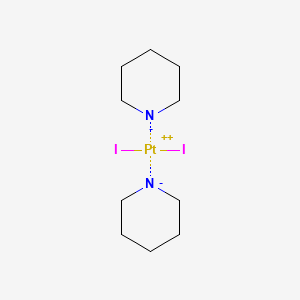
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)

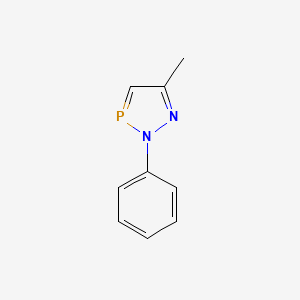

![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
